molecular formula C12H15NO3 B8122581 Methyl 3-acetamido-4-ethylbenzoate

Methyl 3-acetamido-4-ethylbenzoate

Cat. No.: B8122581
M. Wt: 221.25 g/mol
InChI Key: HQEKYKFKVJDMDZ-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4-ethylbenzoate is an aromatic ester derivative featuring an acetamido group at the 3-position and an ethyl substituent at the 4-position of the benzoate ring. The compound’s functional groups—acetamido (electron-withdrawing) and ethyl (electron-donating)—suggest unique solubility, stability, and reactivity profiles compared to simpler benzoate derivatives.

Properties

IUPAC Name

methyl 3-acetamido-4-ethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-9-5-6-10(12(15)16-3)7-11(9)13-8(2)14/h5-7H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEKYKFKVJDMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-acetamido-4-ethylbenzoate typically involves the esterification of 3-Acetylamino-4-ethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:

3-Acetylamino-4-ethylbenzoic acid+MethanolAcid Catalyst3-Acetylamino-4-ethylbenzoic acid methyl ester+Water\text{3-Acetylamino-4-ethylbenzoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 3-Acetylamino-4-ethylbenzoic acid+MethanolAcid Catalyst​3-Acetylamino-4-ethylbenzoic acid methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamido-4-ethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Methyl 3-acetamido-4-ethylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4-ethylbenzoate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can further interact with cellular components .

Comparison with Similar Compounds

Comparison with Structural Analogs and Similar Compounds

Positional Isomers

  • Methyl 4-Acetamido-2-Hydroxybenzoate (): This isomer features a hydroxyl group at the 2-position and an acetamido group at the 4-position. The hydroxyl group increases polarity and hydrogen-bonding capacity, leading to higher solubility in polar solvents compared to the ethyl-substituted target compound. Synthesis involves acetylation of 4-aminosalicylic acid, differing from methods used for alkyl-substituted analogs .
  • Methyl 4-Acetamido-2-Ethoxybenzoate () :
    Substitution of the 2-hydroxy group with ethoxy reduces polarity, enhancing lipophilicity. The similarity score (0.77) to the target compound highlights shared acetamido and ester functionalities, but the ethoxy group may confer distinct metabolic stability in biological systems .

Ester Group Variants

  • Ethyl 3-Acetamido-4-Ethoxybenzoate (): Replacing the methyl ester with an ethyl ester increases the molecular weight (C₁₃H₁₇NO₄ vs. C₁₂H₁₅NO₄ for the target) and alters lipophilicity.
  • Ethyl 4-(1-Acetamido-4-Ethoxy-4-Oxobutyl)Benzoate () :
    This compound introduces a branched acetamido-ethoxy side chain, significantly increasing steric hindrance. NMR data (δ 1.2–1.4 ppm for ethyl groups) and MS (m/z 344 [M+Na]⁺) contrast with simpler analogs, suggesting divergent spectroscopic signatures for the target compound .

Substituent Effects

  • Ethyl vs. Methoxy Groups :
    Ethyl substituents (e.g., in the target compound) enhance hydrophobic interactions, whereas methoxy groups (e.g., in methyl 4-acetamido-2-methoxybenzoate, ) improve solubility via oxygen lone-pair donation. This trade-off impacts drug design, where logP values and membrane permeability are critical .

  • Aminoethyl vs. Acetamido Groups: (S)-Methyl 4-(1-Aminoethyl)Benzoate () replaces acetamido with a chiral aminoethyl group, altering basicity and hydrogen-bonding capacity. The amino group’s protonation at physiological pH could influence pharmacokinetics compared to the neutral acetamido group in the target compound .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Key Reference
Methyl 3-acetamido-4-ethylbenzoate C₁₂H₁₅NO₄ 3-acetamido, 4-ethyl 237.25 g/mol -
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 4-acetamido, 2-hydroxy 209.20 g/mol
Ethyl 3-acetamido-4-ethoxybenzoate C₁₃H₁₇NO₄ 3-acetamido, 4-ethoxy, ethyl ester 263.28 g/mol
Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate C₁₆H₂₁NO₅ Branched acetamido-ethoxy chain 331.34 g/mol

Research Findings and Implications

  • Synthetic Challenges : The target compound’s ethyl and acetamido groups may require regioselective protection/deprotection strategies, as seen in the synthesis of Ethyl 4-acetamido-3-(methylsulfanylmethyl)benzoate () .
  • Biological Relevance: Acetamido-benzoate derivatives are precursors in antibiotic synthesis (e.g., analogs of 4-aminosalicylic acid, ). The ethyl group in the target compound could enhance membrane penetration in drug delivery .
  • Spectroscopic Differentiation : FTIR and HPLC data () for methyl shikimate highlight the importance of carbonyl (1700–1750 cm⁻¹) and amide (1650 cm⁻¹) peaks in distinguishing acetamido-benzoates from other esters .

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